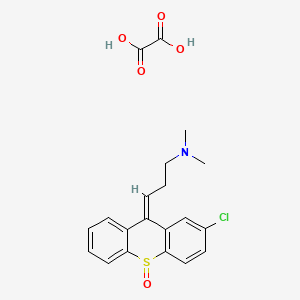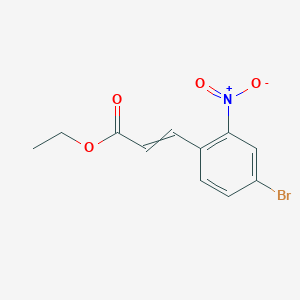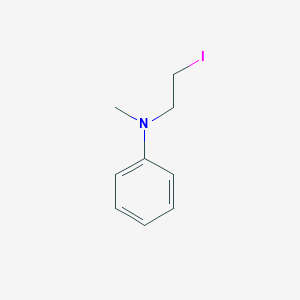
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and a carboxylic acid group at the 3rd position of the chromene ring.
Métodos De Preparación
The synthesis of 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Análisis De Reacciones Químicas
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include acetic anhydride, aluminum chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of certain perfumes and fabric conditioners.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as pancreatic lipase, which is involved in the digestion of dietary fats . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be compared with other similar coumarin derivatives, such as:
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the 7th position.
Coumarin-3-carboxamide analogues: These derivatives have been designed for specific biological activities, such as inhibiting pancreatic lipase. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7ClO5 |
|---|---|
Peso molecular |
254.62 g/mol |
Nombre IUPAC |
6-chloro-7-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14) |
Clave InChI |
SYMHUWGEDWKHKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


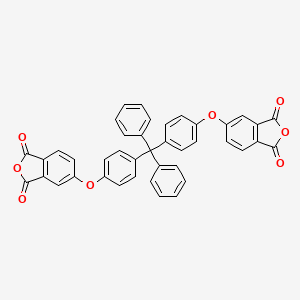
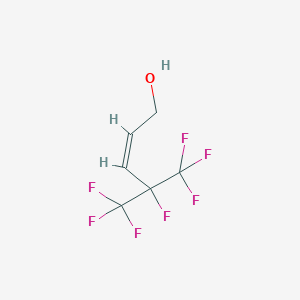
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)

![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
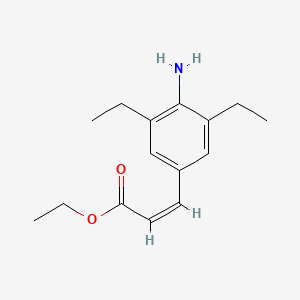
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
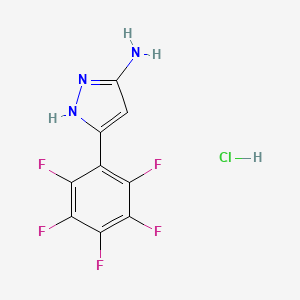
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
